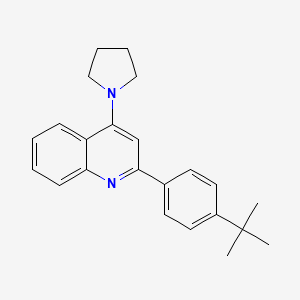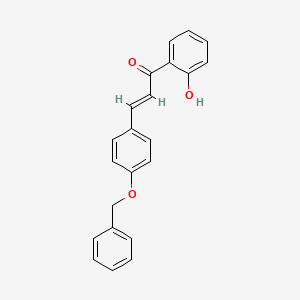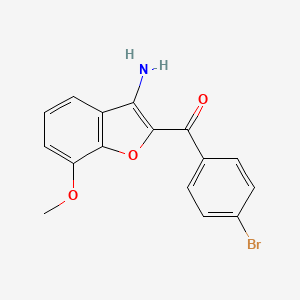
2',4'-Dichloroglutaranilic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,4’-Dichloroglutaranilic acid is a chemical compound with the molecular formula C11H11Cl2NO3 and a molecular weight of 276.121 g/mol It is a derivative of glutaranilic acid, characterized by the presence of two chlorine atoms at the 2’ and 4’ positions on the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dichloroglutaranilic acid typically involves the chlorination of glutaranilic acid. One common method includes the reaction of glutaranilic acid with chlorine gas in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction can be represented as follows:
[ \text{C}_9\text{H}_9\text{NO}3 + 2\text{Cl}2 \rightarrow \text{C}{11}\text{H}{11}\text{Cl}_2\text{NO}_3 + 2\text{HCl} ]
Industrial Production Methods
Industrial production of 2’,4’-Dichloroglutaranilic acid may involve large-scale chlorination processes using advanced equipment to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient chlorination while minimizing by-products.
化学反应分析
Types of Reactions
2’,4’-Dichloroglutaranilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorine atoms in 2’,4’-Dichloroglutaranilic acid can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used in substitution reactions, often in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dichloroamines or dichloroalcohols.
Substitution: Formation of substituted glutaranilic acid derivatives.
科学研究应用
2’,4’-Dichloroglutaranilic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2’,4’-Dichloroglutaranilic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
相似化合物的比较
Similar Compounds
- 3’,4’-Dichloroglutaranilic acid
- 2’,3’-Dichloroglutaranilic acid
- 2’,5’-Dichloroglutaranilic acid
- 2’,4’-Dimethylglutaranilic acid
- 2’,4’-Dichlorophthalanilic acid
- 2’,4’-Dichloromaleanilic acid
- 2’,4’-Dichlorosuccinanilic acid
- 2’,4’-Difluorophthalanilic acid
- 2’,4’,5’-Trichloroglutaranilic acid
- 2’,4’-Dimethylphthalanilic acid
Uniqueness
2’,4’-Dichloroglutaranilic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 2’ and 4’ positions enhances its reactivity and potential for various applications compared to other similar compounds.
属性
分子式 |
C11H11Cl2NO3 |
|---|---|
分子量 |
276.11 g/mol |
IUPAC 名称 |
5-(2,4-dichloroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H11Cl2NO3/c12-7-4-5-9(8(13)6-7)14-10(15)2-1-3-11(16)17/h4-6H,1-3H2,(H,14,15)(H,16,17) |
InChI 键 |
BXZJOSADEAUICT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl-](/img/structure/B11950812.png)


![4-[(2-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11950825.png)










